L-asparagine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.94X10+4 mg/L at 25 °C

29.4 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

- Asparagine plays a vital role in the development of cancer cells . It’s considered a semi-essential amino acid for cancer cells as they must rely on the supply of exogenous asparagine . Nutritional inhibition by targeting asparagine is often considered as an anti-cancer strategy and has shown success in the treatment of leukemia .

- The method of application involves the use of asparagine synthase (ASNS) to meet the requirements for asparagine in cancer cells .

- The outcomes of this application have shown that asparagine limitation alone does not achieve an ideal therapeutic effect because of stress responses that upregulate ASNS .

- Asparaginase, an enzyme that catalyzes the degradation of asparagine, is used to treat acute lymphoblastic leukemia (ALL) .

- The method of application involves the use of asparaginase which breaks down amino acid L-asparagine into aspartate and ammonia .

- The outcomes of this application have shown that asparaginase has antineoplastic activity .

- Asparaginase is also used in the food industry for acrylamide reduction when starch-rich foods are cooked at temperatures above 100 °C .

- The method of application involves the use of asparaginase as a biosensor for asparagine in the food industry .

- The outcomes of this application have shown that asparaginase can effectively reduce the level of acrylamide in food .

Cancer Research

Leukemia Treatment

Food Industry

- Asparagine is an important amino acid in mammals, produced in several organs and widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

- The method of application involves the use of two enzymes in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

- The outcomes of this application have shown that asparagine plays a vital role in the development of cancer cells .

- Several types of mitogenome-encoded protein (MEPs) synthesis pathways rely on asparagine .

- The method of application involves the use of asparagine in the synthesis of MEPs .

- The outcomes of this application have shown that asparagine plays a crucial role in the synthesis of MEPs .

Protein Synthesis

Mitogenome-Encoded Protein (MEPs) Synthesis

Biosensor in Food Industry

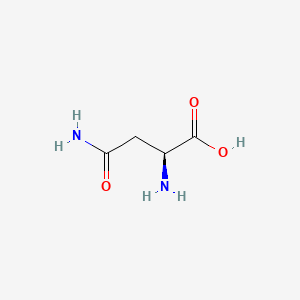

L-asparagine is a non-essential α-amino acid that plays a crucial role in the biosynthesis of proteins. It is characterized by the presence of an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, which classifies it as a polar, aliphatic amino acid. The molecular formula of L-asparagine is , with a molecular weight of approximately 132.12 g/mol. In biological systems, L-asparagine is synthesized from aspartate and glutamine through the action of the enzyme asparagine synthetase, utilizing adenosine triphosphate (ATP) as a cofactor .

In biological systems, asparagine plays several important roles:

- Protein Synthesis: As a building block for proteins, asparagine contributes to protein structure and function [].

- Nitrogen Metabolism: Asparagine acts as a carrier of nitrogen between different tissues, facilitating nitrogen transport and utilization [].

- Cellular Signaling: Asparagine may be involved in cell signaling pathways, although the exact mechanisms are still under investigation [].

Key Reactions:- Hydrolysis: L-asparagine + Water → L-aspartic acid + Ammonia (catalyzed by asparaginase).

- Synthesis: L-aspartate + Glutamine + ATP → L-asparagine + AMP + Pyrophosphate (catalyzed by asparagine synthetase).

L-asparagine plays several critical roles in biological systems:

- It serves as a building block for protein synthesis.

- It participates in nitrogen metabolism and detoxification processes.

- It is involved in various metabolic pathways, including the synthesis of nucleotides and other amino acids .

In addition to its metabolic functions, L-asparagine has been identified as a signaling molecule that influences cell migration and proliferation, particularly in neural development .

L-asparagine has several important applications:

- Pharmaceuticals: It is used in cancer therapy, particularly for treating acute lymphoblastic leukemia through asparaginase treatment.

- Food Industry: As an amino acid supplement, it enhances protein content in various food products.

- Biotechnology: It serves as a substrate for microbial fermentation processes and is utilized in cell culture media to support growth .

L-asparagine interacts with various enzymes and transporters:

- Asparaginase: This enzyme hydrolyzes L-asparagine into L-aspartic acid and ammonia, which is crucial for its therapeutic use in cancer treatment.

- Asparagine Synthetase: Catalyzes the formation of L-asparagine from L-aspartate and glutamine, playing a vital role in amino acid metabolism .

- Transport Proteins: Specific transporters facilitate the uptake of L-asparagine into cells, influencing its availability for metabolic processes .

L-asparagine shares similarities with several other amino acids. Here are some comparable compounds:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| L-Aspartic Acid | An α-amino acid with an acidic side chain | Precursor to L-asparagine; involved in neurotransmission |

| Glutamine | An α-amino acid with an amide side chain | Precursor for nitrogen metabolism; important for immune function |

| Serine | An α-amino acid containing a hydroxyl group | Involved in protein synthesis; precursor for cysteine |

| Glutamic Acid | An α-amino acid that acts as a neurotransmitter | Precursor for GABA; involved in synaptic transmission |

L-asparagine's uniqueness lies in its specific role in protein synthesis and nitrogen metabolism, along with its therapeutic application in oncology through enzymatic hydrolysis by asparaginase .

L-asparagine biosynthesis is catalyzed by asparagine synthetase, an enzyme that exists in multiple isoforms with distinct structural and functional characteristics. Two primary forms of asparagine synthetase have been identified across different organisms, each differing in their nitrogen donor specificity and evolutionary distribution [1] [2].

Asparagine Synthetase A (AS-A)

Asparagine synthetase A, encoded by the asnA gene, represents the prokaryote-specific isoform that exclusively utilizes ammonia as its nitrogen donor [2]. This enzyme catalyzes the reaction: L-aspartate + ATP + NH₃ + Mg²⁺ → L-asparagine + AMP + pyrophosphate. AS-A exhibits a homodimeric structure and demonstrates thermolabile properties, making it sensitive to elevated temperatures [2]. The enzyme displays a Michaelis constant for ammonia of approximately 0.3 millimolar at neutral pH conditions [2].

The structural organization of AS-A consists of an eight-stranded, mostly antiparallel β-sheet core flanked by two long and eight shorter α-helices, with a small lobe composed of a three-stranded β-sheet completing the protein fold [3]. L-asparagine binds in a relatively open and solvent-exposed cleft located on the surface of the eight-stranded β-sheet [3]. Despite low sequence similarity, the overall structure demonstrates remarkable similarity to the catalytic domain of yeast aspartyl-transfer ribonucleic acid synthetase, suggesting evolutionary relationships through common ancestral origins [4] [5].

Asparagine Synthetase B (AS-B)

Asparagine synthetase B, encoded by the asnB gene, represents the more evolutionarily widespread isoform found in both prokaryotes and eukaryotes [1] [2]. This enzyme demonstrates dual nitrogen donor capability, utilizing either glutamine or ammonia as nitrogen sources, with glutamine serving as the preferred substrate in eukaryotic systems [1]. AS-B forms either homodimeric or homotetrameric structures depending on the organism and exhibits greater thermal stability compared to AS-A [2].

The enzymatic mechanism of AS-B involves three distinct chemical reactions occurring within two spatially separated active sites [6] [7]. The carboxy-terminal domain contains the synthetase active site responsible for aspartate activation, while the amino-terminal domain houses the glutaminase active site for glutamine hydrolysis [6] [7]. These domains are connected by an intramolecular tunnel approximately 20 angstroms in length, facilitating ammonia transfer between catalytic sites [6].

The reaction mechanism begins with the adenosine triphosphate-dependent activation of L-aspartate to form a β-aspartyl-adenosine monophosphate intermediate [8] [7]. Simultaneously, glutamine undergoes hydrolysis at the amino-terminal active site, generating glutamate and ammonia [8] [7]. The ammonia subsequently diffuses through the interdomain tunnel to perform nucleophilic attack on the electrophilic β-aspartyl-adenosine monophosphate intermediate, yielding L-asparagine and adenosine monophosphate as final products [8] [7].

Glutamine-Dependent vs. Ammonia-Dependent Synthesis

The mechanistic differences between glutamine-dependent and ammonia-dependent asparagine synthesis reflect fundamental distinctions in nitrogen utilization strategies and metabolic efficiency [2] [9].

Glutamine-Dependent Pathway

The glutamine-dependent pathway represents the predominant mechanism in eukaryotic systems and many prokaryotes [1]. This pathway offers significant advantages under nitrogen-limiting conditions, as glutamine serves as a readily available nitrogen carrier that can be efficiently channeled into asparagine synthesis [2]. The glutaminase domain of AS-B catalyzes the hydrolysis of glutamine with a Michaelis constant of approximately 0.63 millimolar under standard conditions [9].

Kinetic analysis reveals that the glutamine hydrolysis reaction proceeds largely independently of aspartate activation, indicating that the two active sites operate in an uncoupled manner [9]. This mechanistic feature allows for flexible nitrogen utilization based on cellular glutamine availability. The enzyme demonstrates substrate-independent glutaminase activity, enabling continuous ammonia production even in the absence of aspartate [2].

The glutamine-dependent mechanism involves ordered substrate binding, with adenosine triphosphate and aspartate binding first, followed by pyrophosphate release and subsequent ammonia addition [9]. This ordered mechanism ensures proper stoichiometry maintenance throughout the reaction cycle. Asparagine acts as a potent feedback inhibitor of both glutamine-dependent and ammonia-dependent activities, with inhibition occurring through formation of an abortive enzyme-substrate complex [10].

Ammonia-Dependent Pathway

The ammonia-dependent pathway operates through direct ammonia utilization without requiring glutamine hydrolysis [2]. This mechanism becomes particularly important under conditions of limited glutamine availability or when ammonia concentrations are elevated. AS-A exclusively employs this pathway, while AS-B can utilize ammonia as an alternative nitrogen source when glutamine is limiting [2].

Kinetic studies demonstrate that ammonia-dependent synthesis follows different binding patterns compared to glutamine-dependent reactions [9]. Double reciprocal plots between adenosine triphosphate and aspartate versus ammonia show parallel patterns, indicating irreversible product release between ammonia binding and other substrate interactions [9]. This mechanistic difference reflects the simplified nature of ammonia-dependent synthesis, which eliminates the need for glutamine hydrolysis and interdomain ammonia transfer.

The ammonia-dependent pathway exhibits lower efficiency under physiological conditions due to the typically low intracellular ammonia concentrations [2]. However, this pathway provides metabolic flexibility during periods of nitrogen stress or when alternative nitrogen sources become available.

Compartmentalization in Eukaryotic Cells

Eukaryotic asparagine synthesis demonstrates complex subcellular compartmentalization patterns that reflect the specialized metabolic requirements of different cellular organelles and the coordination of nitrogen metabolism with other biosynthetic processes [11] [12] [13].

Cytoplasmic Localization

The primary site of asparagine synthesis in eukaryotic cells is the cytoplasm, where asparagine synthetase demonstrates its highest activity and concentration [12]. Cytoplasmic localization facilitates integration with the broader amino acid metabolic network, including the glutamine synthetase/glutamate synthase cycle that provides glutamine substrate for asparagine synthesis [1]. The cytoplasmic pool of asparagine synthetase responds rapidly to changes in amino acid availability and cellular stress conditions [8].

In Saccharomyces cerevisiae, both Asn1 and Asn2 proteins form filamentous structures termed cytoophidia in the cytoplasm during diauxic and stationary growth phases [11]. These cytoophidia represent higher-order assemblies that may serve regulatory functions in response to glucose deprivation and metabolic stress [11]. The formation of these structures appears to be regulated by nutrient availability, with glucose deprivation inducing filament assembly [11].

Nuclear Association

Recent investigations have revealed unexpected nuclear associations of asparagine synthetase, particularly during cell division processes [12]. In yeast systems engineered with nuclear localization signals, asparagine synthetase demonstrates co-localization with mitotic spindle components during cell division [12]. This association occurs independently of the enzyme's catalytic activity, suggesting additional cellular functions beyond asparagine biosynthesis [12].

The nuclear association of asparagine synthetase appears to represent a moonlighting function related to cell cycle regulation [12]. Treatment with nocodazole, which depolymerizes microtubules, eliminates the association between asparagine synthetase and mitotic spindle components, confirming the specificity of this interaction [12]. These findings suggest that asparagine synthetase may participate in cell division coordination, although the precise molecular mechanisms remain under investigation.

Mitochondrial Relationships

While asparagine synthetase itself does not localize to mitochondria, mitochondrial metabolism plays a crucial role in providing substrates for asparagine synthesis [13] [14]. Mitochondrial respiration generates aspartate through the tricarboxylic acid cycle, which serves as the essential carbon skeleton for asparagine biosynthesis [13]. Studies demonstrate that asparagine synthesis represents a fundamental purpose of mitochondrial respiration in proliferating cells [13].

Inhibition of mitochondrial electron transport chain activity leads to depletion of both aspartate and asparagine, resulting in activation of activating transcription factor 4 and impairment of mechanistic target of rapamycin complex 1 activity [13]. Exogenous asparagine can restore cellular proliferation and metabolic activities even under conditions of impaired mitochondrial respiration, highlighting the central importance of asparagine in cellular metabolism [13].

The relationship between mitochondrial function and asparagine synthesis extends to cancer cell metabolism, where asparagine synthesis serves as a metabolic vulnerability that can be therapeutically targeted [13]. The dependence of asparagine synthesis on mitochondrial aspartate production creates metabolic coupling between respiratory function and amino acid homeostasis.

Allosteric Regulation and Feedback Mechanisms

Asparagine synthetase activity is subject to sophisticated regulatory mechanisms that coordinate enzyme function with cellular metabolic demands and stress responses [15] [8] [2].

Feedback Inhibition by Asparagine

Asparagine itself serves as a potent feedback inhibitor of asparagine synthetase activity, providing homeostatic control over asparagine production [2]. This inhibition affects both AS-A and AS-B isoforms, with asparagine binding preventing excessive accumulation of the amino acid [2]. Kinetic studies reveal that asparagine inhibition occurs through formation of an abortive enzyme-substrate complex, particularly in cysteine-1 mutants where glutamine-dependent activity is abolished [10].

The feedback inhibition mechanism involves asparagine binding to regulatory sites distinct from the active site, suggesting allosteric regulation [10]. This regulatory mechanism ensures that asparagine synthesis responds appropriately to cellular asparagine levels, preventing wasteful overproduction while maintaining adequate supplies for protein synthesis and other metabolic processes.

Transcriptional Regulation through Stress Response Pathways

Asparagine synthetase expression is highly regulated at the transcriptional level through multiple stress-responsive pathways [8]. The amino acid response pathway, mediated by general control nonderepressible-2 kinase and activating transcription factor 4, represents the primary mechanism for asparagine synthetase upregulation during amino acid limitation [8]. This pathway responds to uncharged transfer ribonucleic acid accumulation, which signals amino acid deprivation to the cellular regulatory machinery [8].

The C/EBP-activating transcription factor response element within the asparagine synthetase promoter serves as the binding site for activating transcription factor 4, enabling transcriptional activation during stress conditions [8]. Endoplasmic reticulum stress also induces asparagine synthetase expression through the protein kinase ribonucleic acid-like endoplasmic reticulum kinase-eukaryotic initiation factor 2α-activating transcription factor 4 arm of the unfolded protein response [8].

Substrate-Dependent Allosteric Effects

Asparagine synthetase demonstrates complex allosteric behavior in response to substrate availability and binding [2] [9]. The enzyme exhibits substrate-dependent conformational changes that modulate catalytic efficiency and substrate affinity. Adenosine triphosphate binding influences the enzyme's affinity for aspartate, while glutamine availability affects the efficiency of ammonia channeling between active sites [9].

The allosteric regulation extends to the coordination between the glutaminase and synthetase domains in AS-B [9]. Unlike some related enzymes such as carbamoyl phosphate synthetase, asparagine synthetase does not demonstrate tight coupling between domain activities, allowing for independent regulation of glutamine hydrolysis and asparagine synthesis rates [9]. This regulatory flexibility enables the enzyme to respond to varying substrate concentrations and metabolic conditions.

Protein-Protein Interactions and Higher-Order Assembly

Recent research has revealed that asparagine synthetase can form higher-order protein assemblies that may serve regulatory functions [11]. In yeast, Asn1 and Asn2 proteins co-localize within cytoophidia structures, with Asn2 filament formation being largely dependent on Asn1 [11]. Mutagenesis of key residues at the dimer interface can alter filament formation patterns, suggesting that protein-protein interactions contribute to regulatory control [11].

The formation of cytoophidia appears to be regulated by metabolic status, with glucose deprivation inducing filament assembly [11]. These structures may represent a mechanism for sequestering enzyme activity during specific metabolic conditions or for coordinating asparagine synthesis with other metabolic pathways. The proximity of asparagine synthetase cytoophidia to cytidine triphosphate synthase filaments suggests potential metabolic coordination between amino acid and nucleotide biosynthesis [11].

Purity

Physical Description

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]

Monohydrate: White crystalline powder; [Alfa Aesar MSDS]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

-3.82

log Kow = -3.82

Decomposition

Appearance

Melting Point

234 - 235 °C

Storage

UNII

Related CAS

Drug Indication

Pharmacology

Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)

Mechanism of Action

Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

Other CAS

5794-13-8

Wikipedia

Suxamethonium_chloride

Use Classification

Methods of Manufacturing

Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

L-Asparagine: ACTIVE

Asparagine: ACTIVE

Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.

First isolated from asparagus juice

Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.

Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

2: Chen CC, Stark M, Baikoghli M, Cheng RH. Surface Functionalization of Hepatitis E Virus Nanoparticles Using Chemical Conjugation Methods. J Vis Exp. 2018 May 11;(135). doi: 10.3791/57020. PubMed PMID: 29806824.

3: Kondo D, Noguchi A, Takahashi I, Kubota H, Yano T, Sato Y, Toyono M, Sawaishi Y, Takahashi T. A novel ZC4H2 gene mutation, K209N, in Japanese siblings with arthrogryposis multiplex congenita and intellectual disability: characterization of the K209N mutation and clinical findings. Brain Dev. 2018 May 24. pii: S0387-7604(18)30203-1. doi: 10.1016/j.braindev.2018.05.003. [Epub ahead of print] PubMed PMID: 29803542.

4: Vongsangnak W, Kingkaw A, Yang J, Song Y, Laoteng K. Dissecting metabolic behavior of lipid over-producing strain of Mucor circinelloides through genome-scale metabolic network and multi-level data integration. Gene. 2018 May 22. pii: S0378-1119(18)30582-1. doi: 10.1016/j.gene.2018.05.085. [Epub ahead of print] PubMed PMID: 29800733.

5: Paillassa J, Leguay T, Thomas X, Huguet F, Audrain M, Lheritier V, Vianey-Saban C, Acquaviva-Bourdain C, Pagan C, Dombret H, Ifrah N, Boissel N, Hunault-Berger M. Monitoring of asparagine depletion and anti-L-asparaginase antibodies in adult acute lymphoblastic leukemia treated in the pediatric-inspired GRAALL-2005 trial. Blood Cancer J. 2018 May 22;8(5):45. doi: 10.1038/s41408-018-0084-5. PubMed PMID: 29795175.

6: Ottosson F, Smith E, Melander O, Fernandez C. Altered asparagine and glutamate homeostasis precede coronary artery disease and type-2 diabetes. J Clin Endocrinol Metab. 2018 May 16. doi: 10.1210/jc.2018-00546. [Epub ahead of print] PubMed PMID: 29788285.

7: Li X, Zhang X, Xu S, Zhang H, Xu M, Yang T, Wang L, Qian H, Zhang H, Fang H, Osire T, Rao Z, Yang S. Simultaneous cell disruption and semi-quantitative activity assays for high-throughput screening of thermostable L-asparaginases. Sci Rep. 2018 May 21;8(1):7915. doi: 10.1038/s41598-018-26241-7. PubMed PMID: 29784948; PubMed Central PMCID: PMC5962637.

8: Rong Y, Bansal PK, Wei P, Guo H, Correia K, Parris J, Morgan JI. Glycosylation of Cblns attenuates their receptor binding. Brain Res. 2018 May 18. pii: S0006-8993(18)30279-8. doi: 10.1016/j.brainres.2018.05.022. [Epub ahead of print] PubMed PMID: 29782851.

9: Skoczeń N, Dautant A, Binko K, Godard F, Bouhier M, Su X, Lasserre JP, Giraud MF, Tribouillard-Tanvier D, Chen H, di Rago JP, Kucharczyk R. Molecular basis of diseases caused by the mtDNA mutation m.8969G>A in the subunit a of ATP synthase. Biochim Biophys Acta. 2018 May 17. pii: S0005-2728(18)30124-5. doi: 10.1016/j.bbabio.2018.05.009. [Epub ahead of print] PubMed PMID: 29778688.

10: Kang SS, Ahn EH, Zhang Z, Liu X, Manfredsson FP, Sandoval IM, Dhakal S, Iuvone PM, Cao X, Ye K. α-Synuclein stimulation of monoamine oxidase-B and legumain protease mediates the pathology of Parkinson's disease. EMBO J. 2018 May 16. pii: e201798878. doi: 10.15252/embj.201798878. [Epub ahead of print] PubMed PMID: 29769405.

11: Vitor SC, do Amarante L, Sodek L. Are phloem-derived amino acids the origin of the elevated malate concentration in the xylem sap following mineral N starvation in soybean? Planta. 2018 May 16. doi: 10.1007/s00425-018-2914-x. [Epub ahead of print] PubMed PMID: 29767334.

12: Hu B, Oki Y. Novel Immunotherapy Options for Extranodal NK/T-Cell Lymphoma. Front Oncol. 2018 Apr 30;8:139. doi: 10.3389/fonc.2018.00139. eCollection 2018. Review. PubMed PMID: 29761078; PubMed Central PMCID: PMC5937056.

13: Wu C, Li W. Genomics and pharmacogenomics of pediatric acute lymphoblastic leukemia. Crit Rev Oncol Hematol. 2018 Jun;126:100-111. doi: 10.1016/j.critrevonc.2018.04.002. Epub 2018 Apr 10. Review. PubMed PMID: 29759551.

14: Shimura H, Mitsui T, Kira S, Ihara T, Sawada N, Nakagomi H, Miyamoto T, Tsuchiya S, Kanda M, Takeda M. Metabolomic Analysis of Overactive Bladder in Male Patients: Identification of Potential Metabolite Biomarkers. Urology. 2018 May 9. pii: S0090-4295(18)30452-7. doi: 10.1016/j.urology.2018.05.001. [Epub ahead of print] PubMed PMID: 29752971.

15: More AS, Toth RT 4th, Okbazghi SZ, Middaugh CR, Joshi SB, Tolbert TJ, Volkin DB, Weis DD. Impact of Glycosylation on the Local Backbone Flexibility of Well-Defined IgG1-Fc Glycoforms Using Hydrogen Exchange-Mass Spectrometry (HX-MS). J Pharm Sci. 2018 May 8. pii: S0022-3549(18)30266-1. doi: 10.1016/j.xphs.2018.04.026. [Epub ahead of print] PubMed PMID: 29751008.

16: Murphy BM, Ozumerzifon TJ, Henry CS, Manning MC. High throughput detection of deamidation using S-(5'-adenosyl)-l-homocysteine hydrolase and a fluorogenic reagent. J Pharm Biomed Anal. 2018 May 1;156:323-327. doi: 10.1016/j.jpba.2018.04.051. [Epub ahead of print] PubMed PMID: 29747122.

17: Kiselev E, Dexheimer TS, Marchand C, Huang SN, Pommier Y. Probing the evolutionary conserved residues Y204, F259, S400 and W590 that shape the catalytic groove of human TDP1 for 3'- and 5'-phosphodiester-DNA bond cleavage. DNA Repair (Amst). 2018 May 2;66-67:64-71. doi: 10.1016/j.dnarep.2018.05.001. [Epub ahead of print] PubMed PMID: 29747024.

18: Zhao T, Li Z, Guo Z, Wang A, Liu Z, Zhao Q, Li Y, McKenzie EA, Diao A. Functional recombinant human Legumain protein expression in Pichia pastoris to enable screening for Legumain small molecule inhibitors. Protein Expr Purif. 2018 May 7;150:12-16. doi: 10.1016/j.pep.2018.05.003. [Epub ahead of print] PubMed PMID: 29746976.

19: Ohashi M, Ishiyama K, Kojima S, Konishi N, Sasaki K, Miyao M, Hayakawa T, Yamaya T. Outgrowth of Rice Tillers Requires Availability of Glutamine in the Basal Portions of Shoots. Rice (N Y). 2018 May 9;11(1):31. doi: 10.1186/s12284-018-0225-2. PubMed PMID: 29744685; PubMed Central PMCID: PMC5943206.

20: Ho M, Mettouchi A, Wilson BA, Lemichez E. CNF1-like deamidase domains: common Lego bricks among cancer-promoting immunomodulatory bacterial virulence factors. Pathog Dis. 2018 May 3. doi: 10.1093/femspd/fty045. [Epub ahead of print] PubMed PMID: 29733372.